diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound known for its unique chemical structure that integrates elements from multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step processes:
Step One: Preparation of the 3-methylthiophene-2,4-dicarboxylate precursor, generally through alkylation reactions.
Step Two: Integration of the 1,4-dioxo-3,4-dihydrophthalazin moiety, often achieved by condensation reactions.
Step Three: Esterification to form the diethyl ester derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process must be optimized for cost-efficiency and yield. This may involve the use of continuous flow reactors and automated synthesis platforms, ensuring high reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions, often yielding higher oxidation state derivatives.
Reduction: Reduction processes typically target the carbonyl groups within the phthalazin and thiophene rings, altering the compound's electronic properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides, sulfonating agents.
Major Products Formed
The reactions lead to a variety of products, depending on the reagents used. For instance, oxidation could yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
Scientific Research Applications
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of research applications:
Chemistry: Used as a building block for complex organic synthesis due to its versatile reactivity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: The compound may interact with various proteins, enzymes, or receptors.
Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
When compared to other compounds with similar functional groups, diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique structural features, which grant it specific reactivity and interaction profiles.
List of Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate
1,4-Dioxo-3,4-dihydrophthalazine-2-carboxylic acid derivatives
Substituted thiophene derivatives
Properties
IUPAC Name |
diethyl 5-(1,4-dioxo-3H-phthalazin-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-17(13)21-16(23)12-9-7-6-8-11(12)15(22)20-21/h6-9H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFJBQUNVNISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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